REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[CH2:5][CH:8]([C:9](=[O:10])[OH:11])[CH2:12][CH:13]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:18])([CH3:6])([CH3:7])[CH3:19].[C:20]([O:21][C:22](=[O:23])[CH2:24][CH:25]([C:26]([N:27]1[CH:28]([CH3:29])[CH:30]([c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)[O:37][C:38]1=[O:39])=[O:40])[CH2:41][CH:42]([CH3:43])[CH2:44][CH2:45][CH2:46][CH3:47])([CH3:48])([CH3:49])[CH3:50].[CH2:68]1[O:69][CH2:70][CH2:71][CH2:72]1.[CH3:53][CH:54]([CH2:55][CH2:56][CH2:57][CH3:58])[CH2:59][CH:60]([CH2:61][C:62]([OH:63])=[O:64])[C:65]([OH:66])=[O:67].[OH2:73].[OH:51][OH:52]>>[CH2:8]([C:9](=[O:10])[OH:11])[CH2:12][CH:13]([CH2:14][CH2:15][CH2:16][CH3:17])[CH3:18]
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Name
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CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)O
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Name
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CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)N1C(=O)OC(c2ccccc2)C1C
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC(C)CC(CC(=O)OC(C)(C)C)C(=O)N1C(=O)OC(c2ccccc2)C1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CCCCC(C)CC(CC(=O)O)C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCC(C)CC(CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(C)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |